molecular formula C20H24N4O2 B5580701 N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3,4,7-trimethyl-1H-indole-2-carboxamide

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3,4,7-trimethyl-1H-indole-2-carboxamide

Cat. No.: B5580701
M. Wt: 352.4 g/mol
InChI Key: DUIQFGYGJJLMQP-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3,4,7-trimethyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.18992602 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Properties and Enzyme Interactions

  • Indole-based compounds, including those with oxadiazole moieties, have been found to be potent inhibitors of human cytosolic phospholipase A2α (cPLA2α), which is significant in inflammatory processes. The inclusion of oxadiazole residues in these compounds, such as a 3-methyl-1,2,4-oxadiazol-5-yl-moiety, has shown an increase in inhibitory potency (Bovens et al., 2010).

Anticancer Activity

  • Substituted benzamides with 1,3,4-oxadiazol-2-yl phenyl and trimethoxyphenyl moieties have exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
  • Novel indole-based oxadiazole scaffolds with substituted-phenyl butanamides demonstrated potent inhibitory activity against the urease enzyme, suggesting potential therapeutic applications (Nazir et al., 2018).

Antimicrobial and Antioxidant Effects

  • Indole derivatives with oxadiazole moieties, such as those synthesized by Saundane and Mathada, showed notable antioxidant and antimicrobial activities, offering potential in the development of new antimicrobial agents (Saundane & Mathada, 2015).

Synthesis Techniques and Molecular Characterization

  • Advanced synthesis techniques, such as microwave irradiation, have been employed to create novel compounds with indole and oxadiazole moieties, which were then evaluated for their antimicrobial activities (Gomha & Riyadh, 2011).

Pharmacodynamics and Drug Discovery

  • The application of chemical genetics in drug discovery has led to the identification of small molecules, including those with oxadiazole structures, as potential apoptosis inducers and anticancer agents. This approach has been instrumental in understanding molecular targets and signaling pathways (Cai et al., 2006).

Future Directions

The future research on this compound could focus on exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Further studies could also aim to modify its structure to enhance its activity and reduce potential toxicity .

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3,4,7-trimethyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-5-24(10-15-21-19(26-23-15)14-8-9-14)20(25)18-13(4)16-11(2)6-7-12(3)17(16)22-18/h6-7,14,22H,5,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIQFGYGJJLMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NOC(=N1)C2CC2)C(=O)C3=C(C4=C(C=CC(=C4N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.